4-Chloro-2-methyl-1-(trichloromethyl)benzene
CAS No.: 13630-15-4
Cat. No.: VC18401511
Molecular Formula: C8H6Cl4
Molecular Weight: 243.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13630-15-4 |
|---|---|
| Molecular Formula | C8H6Cl4 |
| Molecular Weight | 243.9 g/mol |
| IUPAC Name | 4-chloro-2-methyl-1-(trichloromethyl)benzene |
| Standard InChI | InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
| Standard InChI Key | DSAHJVCZRSZMLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-chloro-2-methyl-1-(trichloromethyl)benzene defines a benzene derivative with three substituents:
-
A trichloromethyl group (-CCl) at position 1.
-
A methyl group (-CH) at position 2.
-
A chlorine atom (-Cl) at position 4.
The molecular formula derives from the benzene backbone () augmented by the substituents:
-
Trichloromethyl: +1 C, -3 H, +3 Cl.
-
Methyl: +1 C, +3 H.
-
Chlorine: +1 Cl.
Structural and Spectroscopic Data
While experimental data for this specific compound are scarce, analogs such as 1-chloro-2-(trichloromethyl)benzene (CAS 2136-89-2) offer comparative insights. Key properties include:
The steric hindrance from the trichloromethyl and methyl groups likely reduces reactivity at the ortho and para positions, a trait observed in related chlorinated toluenes .
Synthesis and Production Methods
Chlorination of Methyl-Substituted Aromatics
The compound may be synthesized via vapor-phase chlorination of a methyl-substituted precursor, analogous to methods for 4-chlorobenzotrichloride production . For example:
-
Starting Material: 2-methyl-4-chlorotoluene.
-
Chlorination: React with chlorine gas () in the presence of an activated carbon catalyst at 200–300°C .
-
Mechanism:
The process mirrors the production of 1,4-bis(trichloromethyl)benzene from p-xylene, where water and activated carbon optimize yield .
Industrial-Scale Considerations
Industrial synthesis faces challenges in isomer specificity and byproduct management. For instance, chlorination of p-xylene produces 4-chlorobenzotrichloride but requires precise temperature control to minimize polychlorinated byproducts . A two-reactor system—separating methyl chlorination (100–150°C) and chlorinolysis (200–300°C)—could enhance selectivity for 4-chloro-2-methyl-1-(trichloromethyl)benzene .
Physicochemical Properties
Thermal Stability and Reactivity
-
Boiling Point: Estimated at 250–300°C based on analogs like 4-chloro-1-(chloromethyl)-2-methylbenzene (87°C at 0.1 Torr) .
-
Density: Predicted to exceed 1.45 g/cm³ due to high chlorine content .
-
Reactivity: The trichloromethyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself.
Spectroscopic Characteristics
-
IR Spectroscopy: C-Cl stretches expected at 550–750 cm; C-C aromatic vibrations at 1450–1600 cm.
-
NMR: NMR would show a singlet for the methyl group (~2.3 ppm) and absence of protons on the trichloromethyl carbon.
Applications and Industrial Relevance
Herbicide Intermediates
Chlorobenzotrichlorides are key intermediates in herbicide synthesis. For example, 4-chlorobenzotrichloride is used in commercial herbicide production . The methyl-substituted variant may serve similar roles, offering steric modifications to alter herbicidal activity.
Organic Synthesis
The compound’s electron-deficient aromatic ring makes it a candidate for:
-
Friedel-Crafts alkylation substrates.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) after functional group transformation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume